molecular formula C14H28O2S B3336779 Acetic acid, mercapto-, dodecyl ester CAS No. 3746-39-2

Acetic acid, mercapto-, dodecyl ester

Cat. No. B3336779
CAS RN: 3746-39-2
M. Wt: 260.44 g/mol
InChI Key: TVMDUMQNXXNGMG-UHFFFAOYSA-N
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Description

“Acetic acid, mercapto-, dodecyl ester” is a type of ester. It is the dodecyl ester of acetic acid . It is also known as “Dodecyl mercaptoacetate” or "Dodecyl thioglycolate" .


Synthesis Analysis

Esters can be synthesized by esterification or acylation . Esterification involves the reaction of carboxylic acids and alcohols in the presence of a strong-acid catalyst . Acylation involves the reaction of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions . The acetoacetic ester synthesis is another method that involves the base-catalyzed alkylation or arylation of β-ketoesters .


Chemical Reactions Analysis

Esters undergo various reactions. One such reaction is hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification, where the ester is heated with a large excess of water containing a strong-acid catalyst . Basic hydrolysis or saponification involves the reaction of an ester with a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to produce a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .

Scientific Research Applications

Sensorial Properties in Food and Beverage

A study by Vermeulen & Collin (2003) explored the chromatographic and sensorial properties of synthetic mercapto acetates, including their applications in foods like passion fruit and wine. Their research utilized combinatorial chemistry for synthesis and employed gas chromatography and olfactometry for analysis.

Biodegradation and Environmental Concern

Rücker et al. (2018) investigated the biodegradability of mercaptocarboxylic acids and their esters, including acetic acid, mercapto-, dodecyl ester, considering their potential environmental impact. The study, published in Environmental Science and Pollution Research International, employed OECD biodegradation tests and found these compounds to be biodegradable to a significant extent [Rücker et al., 2018].

Polymer Synthesis and Application

Yamamoto & Takasu (2010) described the synthesis of polyesters with pendant mercapto groups, which are relevant in the creation of gelatinous RAFT agents used in radical polymerization. Their work in the field of macromolecules demonstrates the application of acetic acid, mercapto-, dodecyl ester in polymer science [Yamamoto & Takasu, 2010].

Esterification in Industrial Processes

Kienberger, Hackl, & Siebenhofer (2018) conducted research on the esterification of acetic acid using n-octanol in membrane reactors, an industrial process relevant to the synthesis and recovery of acetic acid esters. This study, published in the Journal of Environmental Chemical Engineering, showcases the industrial application of acetic acid esters [Kienberger et al., 2018].

Tribology and Lubrication

Li et al. (2012) investigated the tribological properties of xanthate-containing acetic ester as additives in hydrogenated oil, analyzing their antiwear and friction-reducing capabilities. This study, found in Applied Mechanics and Materials, highlights the application of acetic acid, mercapto-, dodecyl ester in the field of lubrication and wear [Li et al., 2012].

Mechanism of Action

The general mechanism of ester reactions involves a nucleophilic attack on the carbonyl group followed by the removal of the leaving group . In the case of ester saponification, the mechanism begins with the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate .

Safety and Hazards

The safety data sheet for acetic acid suggests using personal protective equipment, avoiding breathing vapors, mist, or gas, and ensuring adequate ventilation . It is also advised to keep away from heat, sparks, open flames, and hot surfaces . The product should be stored in a well-ventilated place, kept cool, and locked up .

properties

IUPAC Name

dodecyl 2-sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(15)13-17/h17H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMDUMQNXXNGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063160
Record name Acetic acid, mercapto-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, mercapto-, dodecyl ester

CAS RN

3746-39-2
Record name Dodecyl thioglycolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3746-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, mercapto-, dodecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003746392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-mercapto-, dodecyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, mercapto-, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9063160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl mercaptoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name LAURYL THIOGLYCOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NP1056251
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACETIC ACID, MERCAPTO-, DODECYL ESTER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2703
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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